molecular formula C17H11Cl2NO2 B5886042 N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamide

N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamide

Cat. No. B5886042
M. Wt: 332.2 g/mol
InChI Key: VUSHQCFBKYJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is a member of the arylacetic acid class of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and inhibiting platelet aggregation. Diclofenac has also been shown to have antioxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit COX enzymes, and its wide range of scientific research applications. However, diclofenac also has some limitations, including its potential for toxicity at high doses and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for research on diclofenac, including investigating its role in the treatment of other inflammatory conditions, such as cancer and cardiovascular disease. Additionally, new formulations of diclofenac are being developed to improve its efficacy and reduce its potential for toxicity. Finally, there is a need for further research on the long-term effects of diclofenac use and its potential for drug interactions.
Conclusion:
In conclusion, diclofenac is a widely used N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamide with a well-established synthesis method and a wide range of scientific research applications. Diclofenac works by inhibiting COX enzymes and has several biochemical and physiological effects. While diclofenac has several advantages for lab experiments, it also has some limitations and there is a need for further research on its long-term effects and potential for drug interactions.

Synthesis Methods

Diclofenac can be synthesized by the condensation of 2-naphthol with 3,4-dichloroaniline in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to form diclofenac. The synthesis of diclofenac is a well-established process and has been extensively studied in the literature.

Scientific Research Applications

Diclofenac has been used in a wide range of scientific research applications, including in vitro and in vivo studies of inflammation, pain, and arthritis. Diclofenac has also been used in pharmacological studies to investigate the mechanism of action of N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamides and to develop new drugs with similar properties.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c18-14-6-5-12(9-15(14)19)20-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHQCFBKYJMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.